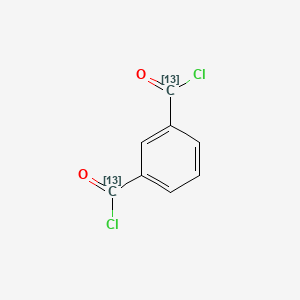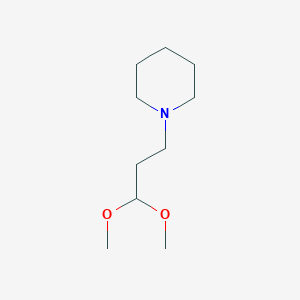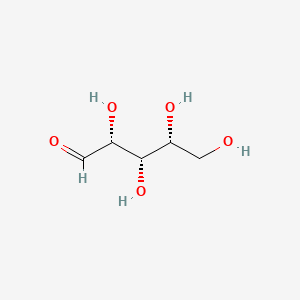
Aluminum citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It is a white, crystalline salt produced by mixing aluminum chloride hexahydrate and citric acid . This compound is known for its applications in various fields, including the oil industry and as an antiperspirant .
作用机制
Target of Action
Aluminum citrate primarily targets the blood and kidneys . It replaces calcium ions from calcium citrate, taking up about 8% of aluminum in the blood . This interaction with calcium citrate is significant as it can lead to an increase of phosphorus in the kidneys .
Mode of Action
This compound interacts with its targets by replacing calcium ions from calcium citrate, leading to an increase of phosphorus in the kidneys . This interaction can cause chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .
Biochemical Pathways
This compound affects the biochemical pathways related to calcium and phosphorus metabolism. The replacement of calcium ions from calcium citrate by Al3+ ions disrupts the normal functioning of these pathways . This disruption can lead to an increase of phosphorus in the kidneys, potentially causing chronic renal failure .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). When ingested, 80% of the compound is excreted through the body via urine . The remaining amount is excreted slower . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include an increase of phosphorus in the kidneys, potentially leading to chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level of the environment can affect the solubility and hence the bioavailability of this compound . Additionally, the presence of other ions in the environment, such as calcium ions, can influence the compound’s ability to replace these ions and subsequently affect its mode of action .
生化分析
Biochemical Properties
Aluminum citrate interacts with various biomolecules in the body. It has been observed to replace calcium from calcium citrate, leading to its presence in the blood . The bioavailability of aluminum is low under neutral conditions, but rises under acidic and to a lower extent under alkaline conditions .
Cellular Effects
This compound has been linked to undesirable reactions with cell culture medium . In vitro toxicity studies have shown that this compound does not form any precipitate, unlike other aluminum compounds such as aluminum sulfate or aluminum chloride .
Molecular Mechanism
It has been suggested that this compound may exert its effects through endoplasmic reticulum stress, leading to apoptotic cell death . This implies that this compound may influence gene expression and have binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the composition of precipitate formed by other aluminum compounds in cell culture systems can be modified by aging processes .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It has been found that this compound takes up about 8% of aluminum in blood
准备方法
Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by adding citric acid to aluminum chloride, with the pH adjusted using ammonium hydroxide or sodium hydroxide . The formation of mono or polynuclear species depends on factors such as the OH/Al ratio, pH, and reaction time .
Industrial Production Methods: In industrial settings, this compound is produced by mixing aluminum chloride hexahydrate with citric acid, followed by pH adjustment using ammonium hydroxide or sodium hydroxide . The process involves controlling the pH to ensure the formation of the desired this compound species.
化学反应分析
Types of Reactions: Aluminum citrate undergoes various chemical reactions, including complexation and hydrolysis . It can form complexes with other metal ions, such as manganese, cobalt, nickel, and zinc .
Common Reagents and Conditions: The synthesis of this compound involves reagents like citric acid and aluminum chloride . The reaction conditions, such as pH and temperature, play a crucial role in determining the nature of the this compound species formed .
Major Products Formed: The major products formed from the reactions of this compound include mono and polynuclear aluminum species . These species can further react to form complexes with other metal ions .
科学研究应用
Aluminum citrate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker for polymers in the oil industry, improving oil production and controlling excess water production .
Biology: this compound is involved in the processes of absorption and accumulation of aluminum ions in biological systems .
Medicine: It has been studied for its potential effects on human health, including its role in chronic renal failure and its suspected link to Alzheimer’s disease .
Industry: In addition to its use in the oil industry, this compound is also used as an antiperspirant .
相似化合物的比较
- Aluminum acetate
- Ammonium aluminum citrate
Comparison: this compound is unique in its ability to form stable complexes with multiple metal ions, making it useful in various applications . Compared to aluminum acetate, this compound has a higher capacity for complexation due to the presence of multiple donor sites on the citrate ion . Ammonium this compound, on the other hand, is a complex formed by mixing aluminum nitrate nonahydrate, citric acid, and ammonium hydroxide .
属性
CAS 编号 |
31142-56-0 |
|---|---|
分子式 |
C6H8AlO7 |
分子量 |
219.10 g/mol |
IUPAC 名称 |
aluminum;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
GPDXEQOKQXLJCK-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)
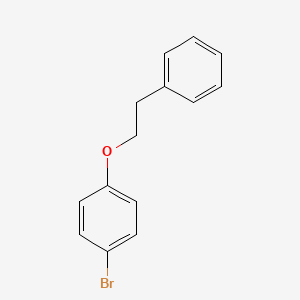

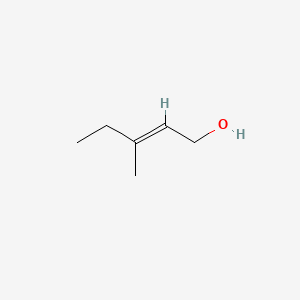
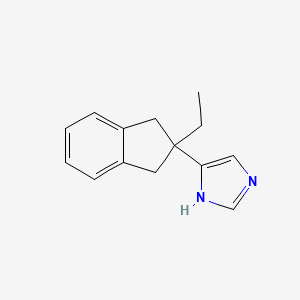
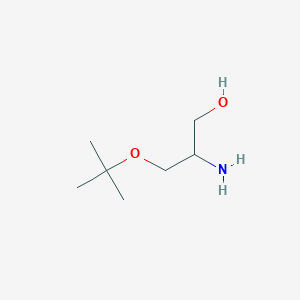
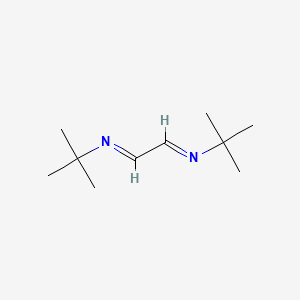

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3423600.png)
